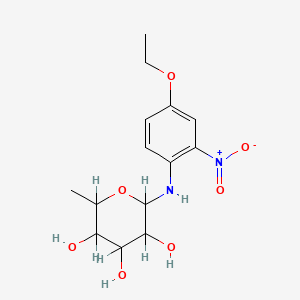
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-mannopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-mannopyranosylamine, commonly known as ENLAM, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. ENLAM is a derivative of the natural sugar mannose, and its unique chemical structure makes it a valuable tool for studying biological processes.
作用機序
ENLAM works by binding to the active site of certain enzymes, thereby inhibiting their activity. The unique chemical structure of ENLAM allows it to selectively target specific enzymes, making it a valuable tool for studying their functions and potential therapeutic targets.
Biochemical and Physiological Effects:
ENLAM has been shown to have a range of biochemical and physiological effects. Studies have shown that ENLAM can selectively inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling pathways. Additionally, ENLAM has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
ENLAM has several advantages for use in laboratory experiments. Its unique chemical structure allows it to selectively target specific enzymes, making it a valuable tool for studying their functions and potential therapeutic targets. Additionally, ENLAM is relatively easy to synthesize and purify, making it accessible to researchers. However, ENLAM also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
The potential applications of ENLAM in various fields make it an exciting area of research. Some future directions for research on ENLAM include:
1. Further studies to fully understand the mechanism of action of ENLAM and its potential therapeutic targets.
2. Development of new synthetic methods for ENLAM that are more efficient and environmentally friendly.
3. Exploration of the potential applications of ENLAM in drug design and development.
4. Investigation of the potential use of ENLAM as a molecular probe for studying carbohydrate-protein interactions.
5. Development of new methods for the delivery of ENLAM to specific tissues and cells.
6. Investigation of the potential use of ENLAM in the treatment of various diseases, including cancer and inflammatory disorders.
In conclusion, ENLAM is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and selective inhibition of certain enzymes make it a valuable tool for studying biological processes and potential therapeutic targets. Further research on ENLAM is needed to fully understand its mechanism of action and potential applications.
合成法
ENLAM can be synthesized through a multistep process that involves the use of various chemical reagents and techniques. The most common method for synthesizing ENLAM involves the reaction of ethyl 4,6-O-benzylidene-2-deoxy-2-nitro-alpha-D-glucopyranoside with 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-mannopyranoside in the presence of a Lewis acid catalyst. The resulting product is then deprotected, and the final compound is obtained through a series of purification steps.
科学的研究の応用
ENLAM has been used in various scientific research applications, including the study of carbohydrate-protein interactions, enzyme inhibition, and drug design. ENLAM has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their functions and potential therapeutic targets. Additionally, ENLAM has been used as a molecular probe to study the role of carbohydrates in various biological processes.
特性
IUPAC Name |
2-(4-ethoxy-2-nitroanilino)-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7/c1-3-22-8-4-5-9(10(6-8)16(20)21)15-14-13(19)12(18)11(17)7(2)23-14/h4-7,11-15,17-19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXSJLUBHNHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(C(O2)C)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxy-2-nitrophenyl)amino]-6-methyloxane-3,4,5-triol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5215438.png)

![1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5215452.png)

![3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)
![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)

![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)

![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)